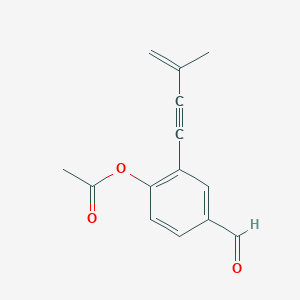![molecular formula C37H40O4 B12557896 [Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) CAS No. 188578-94-1](/img/structure/B12557896.png)
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is an organic compound with a complex structure that includes undecane, phenylene, and phenylmethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) typically involves a multi-step process. One common method includes the reaction of undecane-1,11-diol with 4-hydroxybenzophenone under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of [Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [Decane-1,10-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
- [Dodecane-1,12-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
Uniqueness
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is unique due to its specific chain length and the presence of both phenylene and phenylmethanone groups. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
188578-94-1 |
|---|---|
Molecular Formula |
C37H40O4 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
[4-[11-(4-benzoylphenoxy)undecoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C37H40O4/c38-36(30-16-10-8-11-17-30)32-20-24-34(25-21-32)40-28-14-6-4-2-1-3-5-7-15-29-41-35-26-22-33(23-27-35)37(39)31-18-12-9-13-19-31/h8-13,16-27H,1-7,14-15,28-29H2 |
InChI Key |
IQLABADTONXHQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCCCCCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


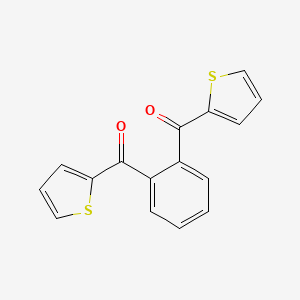
![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)
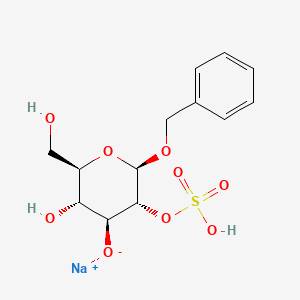
![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)

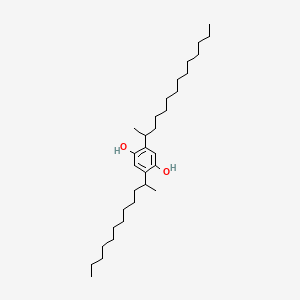
![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)
![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)
![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
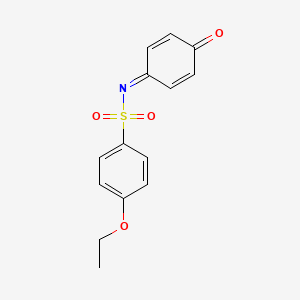
![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)
